N-(4-ethylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
Overview
Description
N-(4-ethylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxazole ring, a carboxamide group, and substituted phenyl groups, which contribute to its distinct reactivity and utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the carboxamide group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethylphenylhydrazine with 3-methoxybenzoyl chloride can lead to the formation of the desired oxazole ring. Subsequent reactions with carboxylic acid derivatives can introduce the carboxamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new chemical processes or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets in biological systems. The oxazole ring and carboxamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The specific pathways involved would depend on the biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide: This compound shares similar structural features, such as the presence of substituted phenyl groups and a carboxamide group.
Phenylboronic Pinacol Esters: These compounds are also used in various chemical reactions and have applications in drug design and delivery.
Uniqueness
N-(4-ethylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its oxazole ring, in particular, sets it apart from many other compounds, providing unique opportunities for chemical and biological interactions.
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-13-7-9-15(10-8-13)20-19(22)17-12-18(24-21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEIVRPKMFREFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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